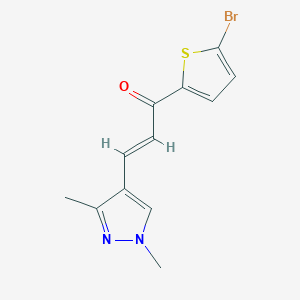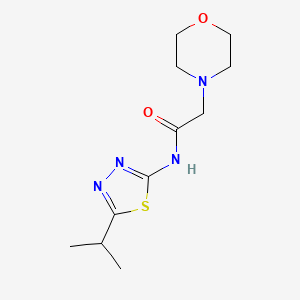
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide, also known as isopropylphenylacetamide (IPA), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPA is a small molecule that can be synthesized through various methods and has been shown to have promising effects on various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of IPA is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. In neuroprotection research, IPA has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, IPA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In antimicrobial research, IPA has been shown to disrupt the cell membrane of bacterial and fungal cells, leading to cell death.
Biochemical and Physiological Effects
IPA has been shown to have various biochemical and physiological effects, depending on the context of its use. In neuroprotection research, IPA has been shown to reduce oxidative stress and inflammation, leading to improved neuronal function and survival. In cancer research, IPA has been shown to induce apoptosis and inhibit cell proliferation, leading to reduced tumor growth and metastasis. In antimicrobial research, IPA has been shown to disrupt the cell membrane of bacterial and fungal cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IPA in lab experiments is its small size and low toxicity, which allows for easy handling and administration. IPA is also relatively stable and can be synthesized in large quantities, making it a cost-effective option for research. However, one of the limitations of IPA is its limited solubility in water, which can make it difficult to administer in certain contexts. Additionally, the exact mechanism of action of IPA is not fully understood, which can make it difficult to interpret its effects in certain experiments.
Orientations Futures
There are several future directions for research on IPA, including exploring its potential as a therapeutic agent in various diseases and conditions, investigating its mechanism of action in more detail, and developing more efficient synthesis methods and purification techniques. Additionally, further research is needed to determine the optimal dosage and administration of IPA in various contexts, as well as its potential side effects and interactions with other drugs. Overall, the potential therapeutic applications of IPA make it a promising area of research for future studies.
Méthodes De Synthèse
IPA can be synthesized through various methods, including condensation reactions between 5-isopropyl-1,3,4-thiadiazol-2-amine and 2-chloro-N-(4-morpholinyl)acetamide, or through the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 2-(4-morpholinyl)acetic acid in the presence of a dehydrating agent. The purity and yield of IPA can be improved through various purification techniques, such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
IPA has been studied for its potential therapeutic applications in various fields of research, including neuroprotection, cancer treatment, and antimicrobial activity. In neuroprotection research, IPA has been shown to have protective effects against oxidative stress and inflammation in neuronal cells, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, IPA has been shown to have inhibitory effects on various cancer cell lines, including breast, lung, and colon cancer, suggesting its potential as a chemotherapeutic agent. In antimicrobial research, IPA has been shown to have inhibitory effects on various bacterial and fungal strains, suggesting its potential as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-8(2)10-13-14-11(18-10)12-9(16)7-15-3-5-17-6-4-15/h8H,3-7H2,1-2H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBHYXJXYATTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487894.png)
![2-butyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5487903.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487908.png)
![N-ethyl-2,6-dihydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5487917.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487924.png)
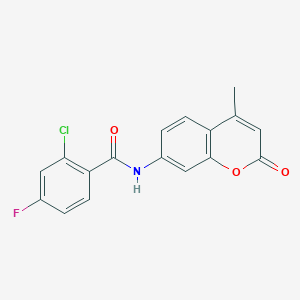
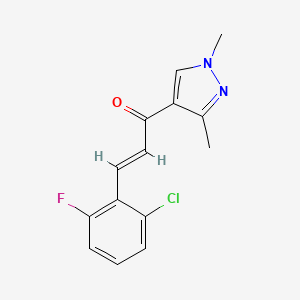
![1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5487943.png)
![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)
![8-(4-methoxybenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5487960.png)
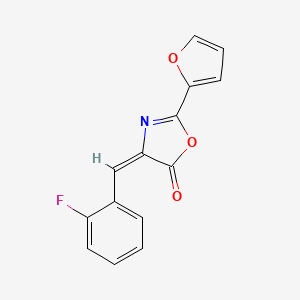
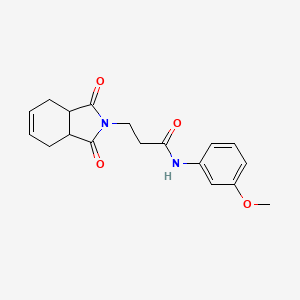
![{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}acetic acid](/img/structure/B5487977.png)
